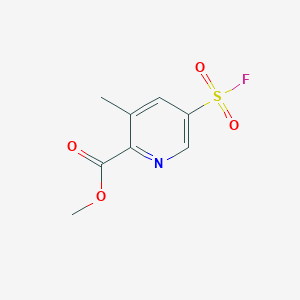

Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

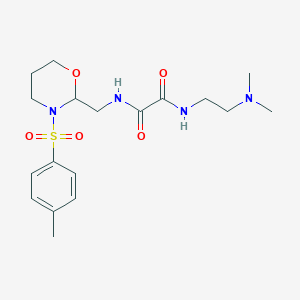

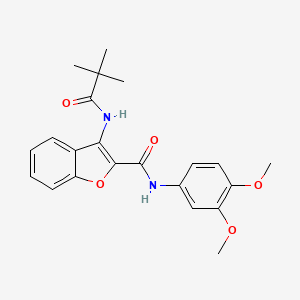

“Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate” is a chemical compound with the IUPAC name “methyl 5-(fluorosulfonyl)-3-methylpicolinate”. It has a molecular weight of 233.22 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C8H8FNO4S/c1-5-3-6 (15 (9,12)13)4-10-7 (5)8 (11)14-2/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring with a methyl group at the 3-position, a fluorosulfonyl group at the 5-position, and a carboxylate group at the 2-position. Physical And Chemical Properties Analysis

“this compound” is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Functionalization

Synthesis of Pyridine Derivatives

Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate serves as a precursor in the synthesis of pyridine derivatives. Shi et al. (2012) demonstrated the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate through a series of reactions including oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, showcasing the compound's versatility in chemical synthesis Shi Qunfeng et al., 2012.

Regiocontrolled Cycloadditions

Danheiser et al. (2003) explored the preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates, highlighting the potential of Methyl 5-methylpyridine-2-carboxylate in constructing pyridine rings. This study underscores the compound's role in facilitating complex cycloaddition reactions R. Danheiser et al., 2003.

Photoredox Catalysis

The application of Methyl Fluorosulfonyldifluoroacetate in photoredox catalysis was reported by Wei Yu et al. (2016), where it served as a carbomethoxydifluoromethylating reagent under visible light conditions. This study exemplifies the compound's utility in modern synthetic methodologies, enabling the synthesis of carbomethoxydifluoromethylated products Wei Yu et al., 2016.

Direct Decarboxylative Fluorosulfonylation

A novel approach for transforming aliphatic carboxylic acids to sulfonyl fluorides using copper catalysis was developed by Ji-Tao Yi et al. (2022), showcasing a direct decarboxylative fluorosulfonylation method. This process underscores the compound's significance in creating sulfonyl fluoride structures from readily available materials Ji-Tao Yi et al., 2022.

Safety and Hazards

“Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate” is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive. The hazard statements include H314, which means it causes severe skin burns and eye damage. The safety precautions include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

properties

IUPAC Name |

methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-5-3-6(15(9,12)13)4-10-7(5)8(11)14-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOBHQWKCPNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2810047.png)

![4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2810048.png)

![3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2810049.png)

![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2810050.png)

![6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2810051.png)

![N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2810056.png)

![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)